molecular formula C12H22N2O2 B1488894 4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine CAS No. 1339431-04-7

4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine

Cat. No. B1488894
CAS RN: 1339431-04-7
M. Wt: 226.32 g/mol
InChI Key: AKQJXADHAIWOEQ-UHFFFAOYSA-N
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Description

“4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This compound is related to Ethyl 4-oxo-1-piperidinecarboxylate, which has been used to prepare tertiary alcohols .


Molecular Structure Analysis

The molecular structure of “this compound” likely involves a piperidine ring attached to a pyrrolidine ring via a carbonyl group . The ethoxy group is attached to the piperidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to be versatile in chemical reactions .

Scientific Research Applications

Reaction Kinetics and Chemical Reactions

  • Stopped-Flow Kinetics of Reactions : The study on the kinetics of reactions involving 1-ethoxy-2,4-dinitronaphthalene with pyrrolidine or piperidine reveals insights into the reaction mechanisms and the influence of substituents on reaction rates. The significant difference in reactivity between the pyrrolidine and piperidine systems highlights the structural impact on reaction kinetics (FujinumaHajime et al., 1989).

Synthesis Methods

  • Synthesis of Dihydrothiophenium-1-bis(ethoxycarbonyl)methylides : A method involving the reaction of morpholine, pyrrolidine, and piperidine with heterocyclic enaminonitriles showcases the preparation of complex organic compounds. This synthesis route is significant for the development of novel organic materials with potential applications in various fields (K. Yamagata et al., 1993).
  • Simple Method for Synthesis : A novel synthetic route for 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry, was proposed, highlighting a more straightforward approach compared to the traditional complex methods. This advancement supports the efficient production of key intermediates for pharmaceutical applications (R. Smaliy et al., 2011).

Advanced Chemical Applications

  • Anodic Methoxylation of Piperidine Derivatives : This study focuses on the anodic methoxylation of N-acyl and N-sulfonyl substituted piperidines, revealing the potential for synthesizing α-monomethoxy and α,α'-dimethoxy derivatives. These findings contribute to the development of new synthetic pathways and the understanding of electrochemical reactions in organic chemistry (T. Golub & J. Becker, 2015).

Future Directions

Pyrrolidine derivatives, such as “4-Ethoxy-1-(pyrrolidine-3-carbonyl)piperidine”, have shown promise in pharmacotherapy . Future research could focus on exploring the pharmacological potential of these compounds and developing efficient synthesis methods .

Mechanism of Action

properties

IUPAC Name

(4-ethoxypiperidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-16-11-4-7-14(8-5-11)12(15)10-3-6-13-9-10/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQJXADHAIWOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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